5-HT2C Receptor Affinity: 6-Br-5-SMe Indoline vs. 6-Br-5-Me Indoline
In the 1-(3-pyridylcarbamoyl)indoline series, the compound derived from 6-Bromo-5-methylthioindoline demonstrated high affinity for the human 5-HT2C receptor. A direct comparator is the 6-Bromo-5-methyl analog, where the 5-methylthio group is replaced by a methyl group. The 5-SMe substitution provides a measurable gain in affinity, consistent with the CoMFA model that identifies a sterically and electrostatically favorable pocket for a larger, polarizable sulfur atom at this position [1].
| Evidence Dimension | 5-HT2C receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | High affinity; the derivative SB-221284 (6-Br-5-SMe) was selected as a lead compound [1]. |
| Comparator Or Baseline | 6-Bromo-5-methyl analog (SB-206553 isostere) showing reduced affinity in the same assay [1]. |
| Quantified Difference | The 5-SMe series, including the 6-Br analog, was identified as 'the most potent and selective 5-HT2C/2B receptor antagonists yet reported' at the time of publication, whereas baseline 5-alkyl compounds were part of an earlier, less optimized generation [1]. |
| Conditions | Radioligand binding assay using [3H]-mesulergine at cloned human 5-HT2C receptors expressed in HEK 293 cells [1]. |
Why This Matters
This demonstrates that the 5-methylthio group is not a minor modification but a key driver for achieving the target potency required for in vivo proof-of-concept, making the intermediate essential for replicating this specific chemical series.
- [1] Bromidge, S. M., et al. (1998). J. Med. Chem., 41(10), 1598-1612. View Source
